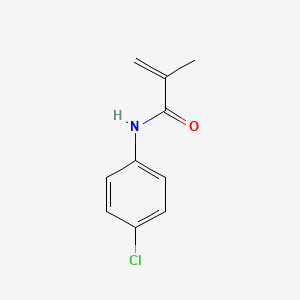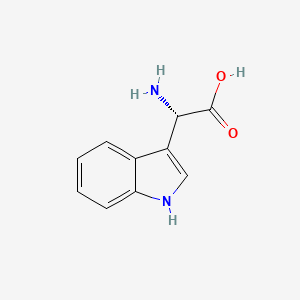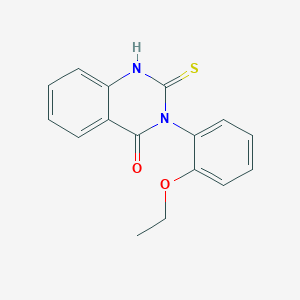
Iodomethylcyclooctane
Descripción general
Descripción
Iodomethylcyclooctane is a halogenated organic compound with the molecular formula C₉H₁₇I. It is a derivative of cyclooctane, where one of the hydrogen atoms is replaced by an iodomethyl group. This compound is of interest due to its potential biological activity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iodomethylcyclooctane can be synthesized through several methods. One common approach involves the halogenation of methylcyclooctane using iodine and a suitable catalyst. The reaction typically occurs under mild conditions, with the presence of a solvent like dichloromethane to facilitate the process. The reaction can be represented as follows: [ \text{C}9\text{H}{18} + \text{I}_2 \rightarrow \text{C}9\text{H}{17}\text{I} + \text{HI} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of photochemical methods, where ultraviolet light is used to initiate the halogenation reaction, is also common. This method is efficient and can be scaled up for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Iodomethylcyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of methylcyclooctane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products:
Aplicaciones Científicas De Investigación
Iodomethylcyclooctane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of iodomethylcyclooctane involves its interaction with cellular components. The iodomethyl group can undergo nucleophilic substitution reactions with biomolecules, leading to modifications in their structure and function. This can affect various molecular pathways, including signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Cyclooctane: A parent hydrocarbon with similar structural features but lacks the iodomethyl group.
Methylcyclooctane: Similar structure but without the iodine atom.
Cyclooctylmethanol: A product of the substitution reaction of iodomethylcyclooctane.
Uniqueness: this compound is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
iodomethylcyclooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17I/c10-8-9-6-4-2-1-3-5-7-9/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEPTAINTWFSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376658 | |
| Record name | Iodomethylcyclooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438461-39-3 | |
| Record name | Iodomethylcyclooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Chlorophenoxy)ethyl]piperazine](/img/structure/B1621337.png)
![[3-(4-Chlorophenyl)phenyl]methanol](/img/structure/B1621339.png)












